molecular formula C3H3BrO2 B1268930 (E)-3-Bromoacrylic Acid CAS No. 6213-89-4

(E)-3-Bromoacrylic Acid

Cat. No. B1268930
CAS RN: 6213-89-4
M. Wt: 150.96 g/mol
InChI Key: POAWTYXNXPEWCO-UPHRSURJSA-N
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Description

Synthesis Analysis

(E)-3-Bromoacrylic acid and related compounds can be synthesized through several methods, including the Honer-Wadsworth-Emmons (HWE) reaction, which is a popular approach for generating (E)-α-bromoacrylates with high stereoselectivity. This method involves reacting aldehydes with phosphonate esters in the presence of strong bases to yield the desired (E)-α-bromoacrylate derivatives. For instance, the use of methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate as a reagent has been shown to efficiently synthesize these compounds, which are useful precursors for various carbon-carbon bond formations through Pd-catalyzed cross-coupling reactions (Tago & Kogen, 2000).

Molecular Structure Analysis

The molecular structure of (E)-3-Bromoacrylic acid is characterized by the trans-configuration of its carbon-carbon double bond, which plays a crucial role in its chemical behavior and interactions. The bromine atom attached to the acrylic acid framework enhances the molecule's reactivity, making it a versatile intermediate for further chemical modifications and synthesis. This structural arrangement is essential for the stereoselective synthesis of trisubstituted alkenes and other derivatives.

Chemical Reactions and Properties

(E)-3-Bromoacrylic acid participates in various chemical reactions, including cross-coupling reactions that are facilitated by its bromo functional group. The compound can undergo Pd-catalyzed reactions to form trisubstituted alkenes, demonstrating its utility in constructing complex molecular architectures. Additionally, its reactivity towards nucleophilic substitutions and addition reactions further exemplifies its versatility in organic synthesis (Tago & Kogen, 2000).

Physical Properties Analysis

The physical properties of (E)-3-Bromoacrylic acid, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the bromine atom affects its polarity and solubility in organic solvents. These properties are critical for its handling and application in various synthetic protocols, impacting its usability in the laboratory.

Chemical Properties Analysis

The chemical properties of (E)-3-Bromoacrylic acid, including its reactivity towards nucleophiles and electrophiles, are pivotal in its application in organic synthesis. The compound's ability to participate in addition reactions, coupled with its utility as a precursor for cross-coupling reactions, underscores its importance in the synthesis of a wide array of chemical products. The bromo group significantly enhances its versatility, allowing for the construction of complex molecular structures through selective transformations.

Scientific Research Applications

Synthesis of Trisubstituted Alkenes

(E)-3-Bromoacrylic acid and its derivatives are pivotal in synthesizing various trisubstituted alkenes. A study by Tago and Kogen (2000) demonstrates an efficient method for synthesizing (E)-alpha-bromoacrylates, which are crucial intermediates in this process. The research developed a stereoselective synthesis method for trisubstituted alkenes using Pd-catalyzed cross-coupling, highlighting the importance of (E)-3-Bromoacrylic acid in complex chemical syntheses (Tago & Kogen, 2000).

Functionalization of Polyacrylamide Substrates

In cell mechanobiology research, polyacrylamide, a material often functionalized using acrylic acid derivatives, plays a significant role. A study by Poellmann and Wagoner Johnson (2013) optimized a method for activating polyacrylamide substrates for protein patterning. This technique used acrylic acid for functionalization, proving its utility in creating substrates with controlled geometric and mechanical properties, essential for studying cell behavior (Poellmann & Wagoner Johnson, 2013).

Diels-Alder Reactions and Synthesis of Organic Compounds

(E)-3-Bromoacrylic acid derivatives are also instrumental in Diels-Alder reactions. Research by Li, Wang, and Andreas (2010) utilized ethyl α-bromoacrylate in Diels-Alder reactions with open-chain dienes. This process yielded significant products like ethyl 1,3-/1,4-cyclohexadienecarboxylates, illustrating the compound's application in organic synthesis and the creation of valuable chemical products (Li, Wang, & Andreas, 2010).

Bio-sensing and Environmental Applications

In 2019, Raghavan et al. developed a transcriptional sensor for detecting heterologous acrylic acid production in E. coli. This sensor was designed to facilitate rapid detection of acrylic acid, indicating its potential applications in bio-sensing and monitoring environmental pollutants (Raghavan et al., 2019).

Polymer Science and Material Engineering

(E)-3-Bromoacrylic acid derivatives have applications in polymer science and material engineering. A study by Eren and Küsefoǧlu (2004) demonstrated the synthesis and polymerization of bromoacrylated plant oil triglycerides to create rigid, flame-retardant polymers. This research shows the compound's role in developing new materials with specific mechanical and thermal properties (Eren & Küsefoǧlu, 2004).

properties

IUPAC Name

(E)-3-bromoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAWTYXNXPEWCO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/Br)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-Bromoacrylic Acid

CAS RN

6213-89-4
Record name (2E)-3-Bromo-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6213-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Linz, J Weetman, AFA Hady, G Helmchen - Tetrahedron letters, 1989 - Elsevier
The first synthesis of enantiomerically pure cyclosarkomycin, a stable, crystalline precursor of the antitumor agent sarkomycin is reported. Key steps are an asymmetric Diels-Alder …
Number of citations: 52 www.sciencedirect.com
K Smith, MC Elliott, DH Jones - The Journal of Organic Chemistry, 2013 - ACS Publications
The reagent 3-chloro-1-lithiopropene (4) can be generated by treating 1-bromo-3-chloropropene with t-BuLi. It is unstable but if generated at low temperature in the presence of …
Number of citations: 8 pubs.acs.org
DP Stack - 1981 - search.proquest.com
The use of cis-and trans-(beta)-halo acryloyl chlorides as dienophiles in the Diels-Alder reaction has been studied. The following dienes were employed: 9, 10-dimethylanthracene, 2, 3-…
Number of citations: 3 search.proquest.com
T Rovis - 2021 - scholar.archive.org
Herein we report a Rh (III)-catalyzed three-component carboamination of alkenes from readily available aryl boronic acids as a carbon source and dioxazolones as nitrogen …
Number of citations: 0 scholar.archive.org
G Casotti, G Fusini, M Ferreri, LF Pardini… - …, 2020 - thieme-connect.com
Asparenydiol, which is an important natural compound with potential pharmacological activities, was synthesized through two Sonogashira cross-coupling reactions catalyzed by …
Number of citations: 4 www.thieme-connect.com
E Roulland - Synthesis, 2018 - thieme-connect.com
This short review aims at decrypting and analyzing the various strategies used for the synthesis of tiacumicin B. Natural products synthesis is a way for organic chemists to express …
Number of citations: 12 www.thieme-connect.com
C MacDonald - 2010 - theses.gla.ac.uk
Asymmetric allylation of aldehydes with allyltrichlorosilane reagents, in recent years, has become a powerful synthetic tool towards the enantioselective construction of homoallylic …
Number of citations: 2 theses.gla.ac.uk
MT El Gihani, H Heaney - Synthesis, 1998 - thieme-connect.com
… The trimethylsilylation of E-3-bromoacrylic acid proceeds in good yield, shown in Scheme 17, and has been used in conjunction with a protected alanyl anion in the synthesis of an …
Number of citations: 30 www.thieme-connect.com
H MURATAKE, A MIKAWA, T SEINO… - Chemical and …, 1994 - jstage.jst.go.jp
The key intermediate,(3R, 5S)-3, 5-dimethyl-1-cyclopentenylmethanol (13) for chiral syntheses of herbindoles and trikentrins, was prepared from the known Dields-Alder adduct 12. …
Number of citations: 38 www.jstage.jst.go.jp
K Tanaka, S Suzuki, D Lee, S Arima, S Ohte, T Ohshiro… - Tetrahedron, 2023 - Elsevier
The total synthesis of tanzawaic acid A, a potent antifungal active against Rhizopus oryzae, has been achieved. Key features of the synthetic strategy include the Heck reaction between …
Number of citations: 0 www.sciencedirect.com

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